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Compound of Interest

Compound Name: 1-Methyl-3-pyrrolidinyl Benzoate

Cat. No.: B2474542 Get Quote

An In-depth Technical Guide to 1-Methyl-3-pyrrolidinyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific and technical data for 1-Methyl-3-pyrrolidinyl
Benzoate is limited. This guide consolidates the available information and presents

representative experimental protocols based on established chemical principles and

methodologies for structurally related compounds. These protocols should be regarded as

starting points for experimental design and require optimization.

Compound Identification
1-Methyl-3-pyrrolidinyl benzoate is a chemical compound belonging to the ester and

pyrrolidine families. Its core structure consists of a benzoic acid moiety esterified with 1-methyl-

3-pyrrolidinol.

Identifier Value

CAS Number 13220-17-2

IUPAC Name (1-methylpyrrolidin-3-yl) benzoate

Molecular Formula C₁₂H₁₅NO₂

Molecular Weight 205.26 g/mol
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Physicochemical Properties
Detailed experimental physicochemical data for 1-Methyl-3-pyrrolidinyl Benzoate are not

readily available in the cited literature. The table below presents computed properties for a

structurally related compound, 3-((2S)-1-Methyl-2-pyrrolidinyl)pyridine benzoate (1:1), to

provide an estimation.[1]

Property Value (for related compound)

Molecular Weight 284.35 g/mol [1]

Polar Surface Area 53.4 Å²[1]

Rotatable Bond Count 2[1]

Hydrogen Bond Donor Count 1[1]

Hydrogen Bond Acceptor Count 4[1]

Experimental Protocols
Proposed Synthesis Workflow
A definitive, published protocol for the synthesis of 1-Methyl-3-pyrrolidinyl Benzoate is not

available. However, a logical and common approach would be the esterification of 1-methyl-3-

pyrrolidinol with a benzoic acid derivative. The following represents a plausible, generalized

workflow.

Step 1: Synthesis of Precursor (1-Methyl-3-pyrrolidinol) The precursor, 1-methyl-3-pyrrolidinol

(CAS 13220-33-2), can be synthesized via several routes. One common industrial-scale

method involves the reductive amination of 3-hydroxypyrrolidine with formaldehyde in the

presence of a metal catalyst (e.g., Palladium on carbon) under a hydrogen atmosphere.

Step 2: Esterification The final product can be synthesized via the reaction of 1-methyl-3-

pyrrolidinol with benzoyl chloride in the presence of a non-nucleophilic base, such as

triethylamine or pyridine, in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran

(THF).
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Step 1: Precursor Synthesis

Step 2: Esterification

3-Hydroxypyrrolidine

Reductive Amination
(Catalyst: Pd/C, H₂)

Formaldehyde

1-Methyl-3-pyrrolidinol

Esterification
(Base: Triethylamine, Solvent: DCM)

Benzoyl Chloride

1-Methyl-3-pyrrolidinyl Benzoate
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Proposed synthesis workflow for 1-Methyl-3-pyrrolidinyl Benzoate.

Proposed Analytical Method: Reverse-Phase HPLC
A specific high-performance liquid chromatography (HPLC) method for this compound has not

been published. The following parameters, based on methods for other benzoate derivatives,

can serve as a starting point for method development.[2][3][4]
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Parameter Proposed Condition

Column
C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5

µm particle size)

Mobile Phase

Acetonitrile and a buffered aqueous phase (e.g.,

0.02M sodium dihydrogen phosphate), pH

adjusted to 2.8-4.5. Gradient or isocratic elution

may be required.

Flow Rate 1.0 mL/min

Detection

UV spectrophotometry at a wavelength

determined by the UV absorbance maximum of

the compound (likely between 220-260 nm).

Injection Volume 10 µL

Column Temperature Ambient or controlled at 25-30 °C

Metabolism and Potential Signaling Pathways
Benzoate Metabolism
No specific metabolism studies for 1-Methyl-3-pyrrolidinyl Benzoate have been found.

However, the benzoate moiety is expected to undergo metabolism. In humans and other

mammals, benzoate is primarily metabolized in the liver through conjugation with glycine to

form hippuric acid, which is then excreted in the urine.[5] Additionally, the gut microbiome plays

a significant role in benzoate metabolism, capable of catabolizing it through both aerobic and

anaerobic pathways.[6]

The diagram below illustrates the general, high-level pathways of benzoate metabolism by the

gut microbiome.
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General metabolic pathways of benzoate in the gut microbiome.

Pharmacological Activity
There is no publicly available research on the receptor binding profile, enzyme inhibition, or

specific pharmacological activity of 1-Methyl-3-pyrrolidinyl Benzoate. Studies on structurally

related compounds, such as pyrrolidin-3-yl-N-methylbenzamides, have shown potent

antagonism at the histamine H3 receptor, suggesting that the N-methylpyrrolidinyl benzoyl

scaffold can be a pharmacologically active motif.[7] However, direct extrapolation of this activity
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to 1-Methyl-3-pyrrolidinyl Benzoate is not possible without experimental validation. Further

research is required to elucidate its biological targets and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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